5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
Description
This compound features a central oxazole ring substituted at position 2 with a thiophen-2-yl group and at position 4 with a nitrile group. Position 5 is occupied by a piperazine moiety modified with a 4-methylbenzoyl group. The structural combination of oxazole, thiophene, and methylbenzoyl-piperazine confers unique physicochemical and biological properties, making it a candidate for therapeutic applications such as kinase inhibition or antifungal activity .
Properties
IUPAC Name |
5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14-4-6-15(7-5-14)19(25)23-8-10-24(11-9-23)20-16(13-21)22-18(26-20)17-3-2-12-27-17/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIXTGFHFHREJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Piperazine Derivative: The initial step involves the acylation of piperazine with 4-methylbenzoyl chloride to form 4-(4-methylbenzoyl)piperazine.
Synthesis of the Oxazole Ring: The next step involves the cyclization of a suitable precursor to form the oxazole ring. This can be achieved through a condensation reaction involving a thiophene derivative and a nitrile compound.
Coupling Reaction: The final step involves coupling the piperazine derivative with the oxazole-thiophene intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide under suitable conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or amides.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile exhibit promising anticancer properties. For instance, derivatives with oxazole rings have shown effectiveness in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Research indicates that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal species. This broad-spectrum activity suggests potential applications in treating infections resistant to conventional antibiotics .
Neuropharmacological Effects
There is emerging evidence that compounds containing piperazine structures can exhibit neuropharmacological effects. These include anxiolytic and antidepressant activities, making them candidates for further exploration in mental health treatments .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a related compound on MDA-MB-231 breast cancer cells. The results demonstrated that treatment with the compound led to significant reductions in cell viability and migration, suggesting its potential as an anticancer agent through mechanisms involving apoptosis induction and inhibition of metastasis .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested against various pathogens. The minimum inhibitory concentrations (MICs) were determined, showing activity comparable to standard antibiotics like ciprofloxacin. This highlights the potential for developing new antimicrobial agents based on its structure .
Mechanism of Action
The mechanism of action of 5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The piperazine ring can act as a pharmacophore, while the oxazole and thiophene rings may facilitate binding to specific sites.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzoyl Group
The 4-methylbenzoyl group in the target compound distinguishes it from analogues with halogenated or alkoxy-substituted benzoyl groups:
- 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile (): Ortho-fluorine substitution introduces steric hindrance, which may reduce metabolic stability compared to the para-methyl group in the target compound .
- Chlorobenzoyl and alkoxybenzoyl analogues: 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile (): The chloro group increases lipophilicity (ClogP ≈ 3.5 vs. methyl’s ~2.8), while the methoxy group adds hydrogen-bonding capacity .
Table 1: Substituent Effects on Key Properties
*Calculated molecular weight based on formula C₂₂H₁₉N₅O₂S.
Variations in the Oxazole Substituents
The thiophen-2-yl group at position 2 of the oxazole ring is critical for π-π stacking interactions. Analogues with phenyl or indole groups exhibit divergent properties:
Piperazine Modifications
The piperazine ring’s substitution pattern influences pharmacokinetics:
- 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(piperidin-1-yl)phenyl)amino)pyrimidine-5-carbonitrile (Compound 12n, ): Replacing benzoyl with acetyl reduces steric bulk, enhancing solubility (melting point 254–256°C vs. target compound’s estimated ~200°C) .
- 2-(4-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (): Ortho-methyl substitution on benzoyl may limit rotational freedom, affecting target engagement .
Biological Activity
5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. This compound features a piperazine ring, a thiophene ring, and an oxazole ring, which are often associated with diverse biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C20H18N4O2S
- Molecular Weight : 378.45 g/mol
- CAS Number : 946200-72-2
- IUPAC Name : 5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling.
- Interference with Cellular Processes : The compound could disrupt normal cellular functions, leading to therapeutic effects.
Biological Activity Overview
Research indicates that compounds similar to 5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile exhibit various biological activities, including:
- Antimicrobial Activity : Many heterocyclic compounds show effectiveness against bacteria and fungi.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Antiviral Effects : Some studies suggest potential activity against viral infections.
Antimicrobial Activity
A study assessed the antimicrobial properties of related compounds and found that derivatives with piperazine and thiophene rings exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
Anticancer Activity
In vitro studies have shown that similar oxazole derivatives can inhibit the growth of various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 10 µM against breast cancer cells, suggesting potent anticancer activity.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 (breast) | 10 |
| Compound D | HeLa (cervical) | 15 |
Antiviral Potential
Research has indicated that certain heterocycles can act as antiviral agents. For example, compounds with structural similarities to our target have shown efficacy against HIV and other viruses.
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound E | HIV | 3.98 |
| Compound F | Influenza | 5.67 |
Q & A
Q. What are the recommended synthetic strategies for preparing 5-(4-(4-Methylbenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Piperazine Functionalization : React 4-methylbenzoyl chloride with piperazine derivatives under basic conditions (e.g., triethylamine) to form the 4-methylbenzoyl-piperazine intermediate .
Oxazole Ring Formation : Use cyclization reactions, such as the Hantzsch synthesis, to construct the oxazole core. Thiophene-2-carboxaldehyde or derivatives are introduced via nucleophilic substitution .
Carbonitrile Incorporation : Introduce the carbonitrile group via cyanation reactions (e.g., using trimethylsilyl cyanide) .
Critical Parameters : Optimize solvent polarity (e.g., dichloromethane or DMF) and reaction temperature (room temperature to 50°C) to enhance yield. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use complementary analytical techniques:
- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, piperazine methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 415.56) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., piperazine-thiophene dihedral angles) .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer : Prioritize target-based assays due to structural similarity to bioactive piperazine-oxazole derivatives:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or GPCRs using fluorescence polarization assays .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC assays) and fungi (disk diffusion) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Systematic optimization is critical:
- Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., cyanation) .
- Catalyst Screening : Test palladium/copper catalysts for coupling reactions to improve efficiency .
- Reaction Monitoring : Use TLC or in-situ FTIR to identify side products (e.g., dealkylated intermediates) .
Case Study : A 2023 study achieved 88% yield by replacing traditional heating with microwave-assisted synthesis (80°C, 30 min) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Focus on modular substitutions:
- Piperazine Modifications : Replace 4-methylbenzoyl with fluorobenzoyl or thiophene-carbonyl groups to assess binding affinity .
- Oxazole Variations : Introduce electron-withdrawing groups (e.g., nitro) to alter electronic properties and solubility .
- Thiophene Isosteres : Substitute with furan or pyrrole to evaluate heterocycle specificity .
Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substitutions with target engagement (e.g., kinase active sites) .
Q. How can researchers address stability issues during in vitro assays?
- Methodological Answer :
- Degradation Pathways : Perform LC-MS stability studies under physiological conditions (pH 7.4, 37°C) to identify hydrolysis-prone sites (e.g., oxazole ring) .
- Formulation Adjustments : Use cyclodextrin-based encapsulation or PEGylation to enhance aqueous stability .
- Metabolite Profiling : Incubate with liver microsomes to predict metabolic liabilities (e.g., CYP450-mediated oxidation) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’s mechanism of action?
- Methodological Answer :
- Target Deconvolution : Combine CRISPR-Cas9 knockout screens with proteomics to identify primary targets vs. off-target effects .
- Pathway Analysis : Use transcriptomics (RNA-seq) to distinguish direct kinase inhibition from downstream signaling cascades .
- Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Piperazine Acylation | 4-Methylbenzoyl chloride, EtN, DCM | 75 | >95% | |
| Oxazole Cyclization | Thiophene-2-carboxaldehyde, AcOH, 80°C | 62 | 90% | |
| Final Cyanation | TMSCN, Pd(OAc), DMF, 50°C | 88 | 98% |
Q. Table 2. Biological Activity of Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
